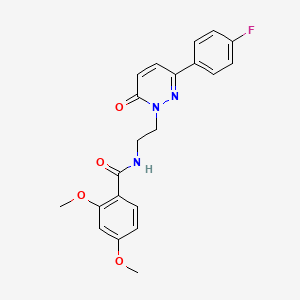![molecular formula C15H27NO3 B2624490 Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate CAS No. 2138297-81-9](/img/structure/B2624490.png)
Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate, also known as BMS-986142, is a small molecule inhibitor that has shown potential in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Mecanismo De Acción
Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate is a selective inhibitor of the TYK2 enzyme, which is involved in the signaling pathway of several cytokines that are implicated in autoimmune diseases. By inhibiting TYK2, Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate reduces the activation of immune cells and the production of inflammatory cytokines, leading to a reduction in inflammation and joint damage.
Biochemical and Physiological Effects:
Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate has been shown to reduce the production of several cytokines, including IL-12, IL-23, and IFN-α, which are involved in the pathogenesis of autoimmune diseases. Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate has also been shown to reduce the activation of immune cells, such as T cells and B cells, which are involved in the immune response in autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate has several advantages for use in lab experiments. It has a high degree of selectivity for the TYK2 enzyme, which reduces the risk of off-target effects. Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate also has good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate has some limitations, including its relatively low solubility and its potential for drug-drug interactions.
Direcciones Futuras
There are several future directions for the study of Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate. One potential direction is the investigation of its efficacy in other autoimmune diseases, such as psoriasis and multiple sclerosis. Another direction is the investigation of its combination with other therapies, such as biologics, to enhance its efficacy. Additionally, further studies are needed to fully understand the safety and tolerability of Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate in humans.
Métodos De Síntesis
The synthesis of Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate involves several steps. The first step is the preparation of tert-butyl 4-(bromomethyl)-1-cyclohexene-1-carboxylate, which is then reacted with 7-azaspiro[4.5]decane-7-carboxylic acid to form tert-butyl 8-(bromomethyl)-7-azaspiro[4.5]decane-7-carboxylate. This compound is then treated with sodium hydroxide and hydrogen peroxide to form the final product, tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate.
Aplicaciones Científicas De Investigación
Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate has been extensively studied for its potential in the treatment of autoimmune diseases. In preclinical studies, Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate has shown efficacy in reducing inflammation and joint damage in animal models of rheumatoid arthritis and lupus. Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate has also been shown to be effective in reducing disease activity in patients with rheumatoid arthritis in early clinical trials.
Propiedades
IUPAC Name |
tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-11-15(7-4-5-8-15)9-6-12(16)10-17/h12,17H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKFEIPRXGIMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCCC2)CCC1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

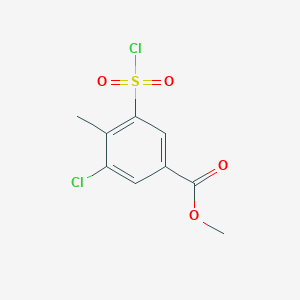
![7-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2624410.png)
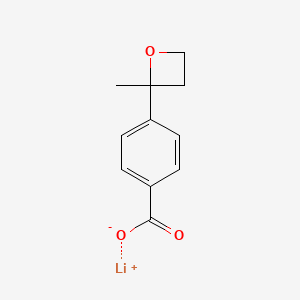

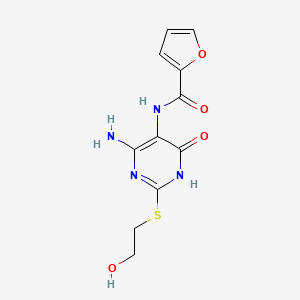
![(3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one;hydrochloride](/img/structure/B2624415.png)
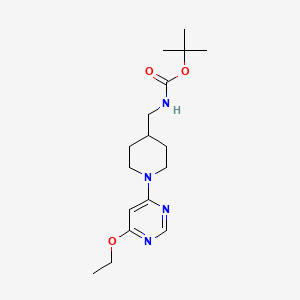
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2624417.png)
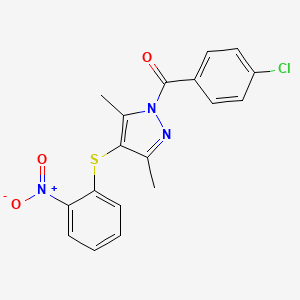
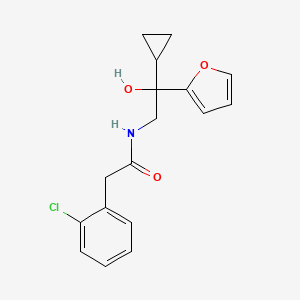

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(3-methylphenyl)acetamide](/img/structure/B2624428.png)

